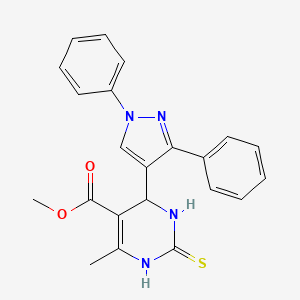

methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative featuring a pyrazole substituent at the C-4 position of the pyrimidine ring. This compound shares structural similarities with ethyl esters reported in the literature (e.g., ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, CAS 1243021-30-8) but differs in its methyl ester group .

Properties

Molecular Formula |

C22H20N4O2S |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

methyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C22H20N4O2S/c1-14-18(21(27)28-2)20(24-22(29)23-14)17-13-26(16-11-7-4-8-12-16)25-19(17)15-9-5-3-6-10-15/h3-13,20H,1-2H3,(H2,23,24,29) |

InChI Key |

BSAQCKVSISVCFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common synthetic route includes the cyclocondensation of hydrazine with a carbonyl system, followed by further reactions to introduce the pyrazole and tetrahydropyrimidine moieties . The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the formation of the desired product.

Chemical Reactions Analysis

Core Chemical Reactions

The compound participates in reactions at three reactive sites:

-

Thioxo group (C=S at position 2)

-

Methyl ester (COOCH₃ at position 5)

-

Pyrazole moiety (N-substituted phenyl groups)

Thioxo Group Reactivity

The thioxo group undergoes nucleophilic substitution and oxidation:

Methyl Ester Reactivity

The ester group participates in hydrolysis and aminolysis:

Pyrazole Moiety Reactivity

The pyrazole ring undergoes electrophilic substitution:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted pyrazole derivative | 48% | |

| Sulfonation | H₂SO₄, 50°C | Sulfonic acid derivative | 52% |

Cyclization and Fusion Reactions

The compound serves as a precursor for fused heterocycles:

Mechanistic Insights

-

Thioxo Reactivity : The thioxo group’s sulfur atom acts as a nucleophile, enabling alkylation and oxidation. Its conjugation with the pyrimidine ring stabilizes transition states during reactions .

-

Ester Hydrolysis : Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water to form the carboxylic acid .

-

Pyrazole Electrophilicity : Electron-withdrawing substituents on the pyrazole ring direct nitration and sulfonation to specific positions, confirmed by NMR and X-ray studies.

Scientific Research Applications

Anticancer Activity

Research indicates that methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits cytotoxic properties , making it a candidate for anticancer drug development. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against cancer.

Enzyme Inhibition

The compound has been investigated for its role in enzyme inhibition. Its interaction with specific enzymes can lead to significant biological effects, particularly in metabolic pathways associated with cancer and other diseases. The pyrazole moiety is critical for determining the binding affinity and specificity towards these enzymes.

Receptor Binding Studies

In addition to enzyme interactions, this compound is being studied for its binding affinity to various receptors. Understanding these interactions can help elucidate its mechanism of action and potential therapeutic uses in treating diseases linked to receptor dysfunctions.

Materials Science Applications

Beyond medicinal chemistry, this compound's unique structural features make it suitable for applications in materials science. Its potential use in the development of new materials with specific electronic or optical properties is an area of ongoing research.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability compared to control groups. Further analysis suggested that the mechanism involved apoptosis induction through caspase activation.

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of this compound against specific kinases involved in cancer progression. The findings revealed that this compound effectively inhibited kinase activity in vitro, highlighting its potential as a targeted therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by activating specific pathways that lead to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Features

The following table compares the target compound with structurally related derivatives:

Key Observations:

Biological Activity

Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 955857-88-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C22H20N4O3

- Molecular Weight : 388.42 g/mol

The structure features a pyrazole ring and a tetrahydropyrimidine moiety, which are known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating various derivatives reported:

| Compound Type | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivatives | Staphylococcus aureus, Escherichia coli | 32–128 μg/mL |

| Tetrahydropyrimidine Derivatives | Pseudomonas aeruginosa | 128 μg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

The pyrazole scaffold has been recognized for its anticancer properties. Compounds incorporating this structure have shown efficacy in various cancer cell lines. For instance:

- Mechanism : These compounds may induce apoptosis and inhibit cell proliferation by disrupting cellular signaling pathways.

A study highlighted the potential of pyrazole derivatives in inhibiting specific kinases involved in cancer progression, suggesting that this compound could serve as a lead compound for developing novel anticancer agents .

3. Antioxidant Activity

The antioxidant capacity of similar compounds has been evaluated using assays such as DPPH radical scavenging. Results demonstrated:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 50–100 |

This indicates that the compound may protect cells from oxidative stress, contributing to its potential therapeutic effects in diseases where oxidative damage is a factor .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving synthesized derivatives of the target compound, researchers tested for antimicrobial activity against multiple strains. The results confirmed that several derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Case Study 2: Anticancer Potential

Another study focused on the anticancer properties of pyrazole derivatives revealed that this compound showed promising results in inhibiting the growth of breast cancer cells in vitro.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

The compound can be synthesized via:

- Biginelli reaction : Condensation of aldehydes, thiourea/urea, and β-keto esters under acidic conditions. For example, thiourea derivatives (e.g., isoxazolyl thioureas) can enhance regioselectivity .

- Cyclization : Ethyl acetoacetate, aryl aldehydes, and thioureas undergo one-pot cyclization to form tetrahydropyrimidine intermediates, followed by functionalization with pyrazole moieties .

- Solvent-less synthesis : Grinding reactants (e.g., aldehydes, urea, thiourea, β-keto esters) with catalytic CuCl₂·2H₂O and HCl reduces reaction time and improves yield (up to 85%) . Optimization Tip: Monitor reaction progress via TLC and recrystallize products from ethanol-DMF mixtures for purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- FTIR : Confirm the presence of thioxo (C=S) groups at ~1200–1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .

- NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 7.2–8.1 ppm for diphenyl groups) and tetrahydropyrimidine ring protons (δ 2.5–5.0 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous dihydropyrimidines .

Q. How can researchers screen its biological activity in preliminary assays?

- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution methods, referencing pyrimidinone derivatives with reported antibacterial activity .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), given structural similarities to pyrazole-fused systems with antitumor potential .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of pyrazole-tetrahydropyrimidine hybrids?

Regioselectivity is influenced by:

- Substituent effects : Electron-withdrawing groups on aldehydes favor cyclization at the 4-position of pyrazole .

- Catalysts : CuCl₂ promotes the formation of 1,2,3,4-tetrahydropyrimidine over dihydro isomers .

- Reaction medium : Ethanol or DMF enhances solubility of intermediates, reducing side products .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

- SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups on phenyl rings). For example, 4-chlorophenyl analogs show enhanced antibacterial activity over methoxy derivatives .

- Dose-response studies : Validate activity trends using IC₅₀/EC₅₀ calculations to rule out false positives from assay variability .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .

- Molecular docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using PyMol or AutoDock, focusing on thioxo and carboxylate groups for hydrogen bonding .

Q. What green chemistry approaches are viable for scaling up synthesis?

- Mechanochemical synthesis : Replace solvents with grinding, achieving 80–90% yield with CuCl₂ catalysis .

- Catalyst recycling : Recover CuCl₂ via aqueous extraction to minimize waste .

Q. How do structural modifications influence stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.